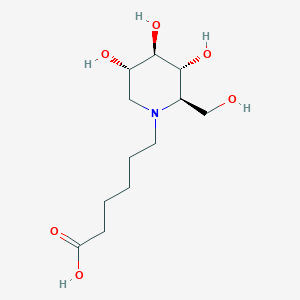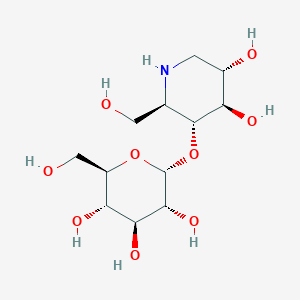
1-Allyl-3,7-dimethyl-8-phenylxanthine
Overview
Description
1-Allyl-3,7-dimethyl-8-phenylxanthine (1-ADPX) is a xanthine derivative that has been studied for its potential scientific and medical applications. It is a white, crystalline powder with a molecular weight of 265.3 g/mol. It is a relatively new compound, and its structure and properties are still being explored.
Scientific Research Applications
Adenosine A1 Receptor Antagonist
“1-Allyl-3,7-dimethyl-8-phenylxanthine” is an antagonist of the Adenosine A1-R (A1 adenosine receptor) . This means it can block the action of adenosine on its receptor, which can have various implications in neurological research, as adenosine plays a crucial role in energy transfer and signal transduction in the central nervous system .
Intracellular Calcium Regulation
This compound is described to block increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This suggests that it could be used in studies investigating intracellular calcium dynamics, which are crucial for various cellular processes including muscle contraction, neuronal firing, and cell growth .
Non-Antagonistic to A2 and A3 Receptors
Interestingly, “1-Allyl-3,7-dimethyl-8-phenylxanthine” does not antagonize increases produced by the A2 and A3 adenosine receptor agonists . This selective antagonism could be useful in studies aiming to dissect the roles of different adenosine receptors .
Structural Studies
The compound’s 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are readily accessible . This makes it a suitable candidate for structural studies and computational modeling .
Fluorescence Studies
Although not directly mentioned in the search results, based on its structural similarity to other xanthine derivatives, “1-Allyl-3,7-dimethyl-8-phenylxanthine” could potentially be used in fluorescence studies. Xanthine derivatives are known to exhibit fluorescence properties, which can be useful in various biological and chemical research applications .
Drug Development Research
Given its role as an adenosine receptor antagonist, “1-Allyl-3,7-dimethyl-8-phenylxanthine” could potentially be used in drug development research. Adenosine receptors are implicated in a variety of diseases, including Parkinson’s disease, cancer, and inflammation. Therefore, antagonists of these receptors are of interest in the development of new therapeutic strategies .
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the Adenosine A1 receptor (A1-R) . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological processes such as sleep regulation and pain perception.
Mode of Action
1-Allyl-3,7-dimethyl-8-phenylxanthine acts as an antagonist of the Adenosine A1 receptor . It blocks the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist 2-chloro-N6-cyclopentyl-adenosine .
Biochemical Pathways
The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor affects the adenosine signaling pathway . By blocking the A1 receptor, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and neurotransmitter release.
Result of Action
The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor can lead to a variety of cellular effects, depending on the specific physiological context. For example, in the nervous system, it may enhance neurotransmitter release and neuronal activity .
properties
IUPAC Name |
3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISSNPEWQAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407835 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,7-dimethyl-8-phenylxanthine | |
CAS RN |
149981-23-7 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















